![molecular formula C8H13BrN2 B1484426 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole CAS No. 2167368-32-1](/img/structure/B1484426.png)
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole is a white crystalline solid and is soluble in water, alcohols, and other organic solvents. It has a melting point of 97-99°C and a boiling point of 243-245°C, and is stable under normal temperatures and pressures. This compound has a variety of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in the polymerization of cyclic ethers, and as a reactant in the synthesis of other organic compounds.
Scientific Research Applications
Synthesis and Kinetic Study
The synthesis of compounds related to 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole has been explored under various conditions. For instance, Wang, Brahmayya, and Hsieh (2015) studied the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole using phase transfer catalysis and ultrasonic irradiation, providing insights into the kinetics of such reactions (Wang, Brahmayya, & Hsieh, 2015).
Antibacterial and DNA Photocleavage
Sharma et al. (2020) synthesized 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles and found that certain compounds exhibited significant antibacterial potential and DNA photocleavage activity. This demonstrates the potential of pyrazole derivatives in biological and medicinal research (Sharma et al., 2020).
Antioxidant Activities
Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antioxidant activities. Some of these compounds showed promising radical scavenging capacity, highlighting the significance of pyrazole derivatives in antioxidant research (Karrouchi et al., 2019).
Corrosion Inhibition
Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, including compounds similar to 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, to evaluate their potential as corrosion inhibitors. This research shows the application of pyrazole derivatives in materials science (Wang et al., 2006).
Anticancer Activity
Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity. This study indicates the potential of pyrazole derivatives in cancer research (Metwally, Abdelrazek, & Eldaly, 2016).
properties
IUPAC Name |
4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPQGISNDHBOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole | |
CAS RN |
2167368-32-1 | |
Record name | 2167368-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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